Cas no 10310-25-5 (1H-Imidazo[4,5-d]pyridazin-7-amine)
![1H-Imidazo[4,5-d]pyridazin-7-amine structure](https://ja.kuujia.com/scimg/cas/10310-25-5x500.png)
1H-Imidazo[4,5-d]pyridazin-7-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazo[4,5-d]pyridazin-7-amine
- 2-aza-3-deazaadenine
- SCHEMBL401742
- NSC690569
- SCHEMBL21896054
- F92995
- 1H-imidazo[4,5-d]pyridazin-4-amine
- CHEMBL1971530
- NCI60_032493
- NSC-690569
- 2-Aza-3'-deazaadenine HCl
- AKOS006338881
- 10310-25-5
-
- MDL: MFCD28975175
- インチ: InChI=1S/C5H5N5/c6-5-4-3(1-9-10-5)7-2-8-4/h1-2H,(H2,6,10)(H,7,8)
- InChIKey: AQXVOWQDVXWUAX-UHFFFAOYSA-N
- SMILES: C1=C2C(=C(N=N1)N)N=CN2
計算された属性
- 精确分子量: 135.054495g/mol
- 同位素质量: 135.054495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 135.13g/mol
- XLogP3: -0.9
- トポロジー分子極性表面積: 80.5Ų
1H-Imidazo[4,5-d]pyridazin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D503036-500mg |
1H-Imidazo[4,5-d]pyridazin-7-amine |
10310-25-5 | 97% | 500mg |
$450 | 2025-02-21 | |
eNovation Chemicals LLC | D503036-1g |
1H-Imidazo[4,5-d]pyridazin-7-amine |
10310-25-5 | 97% | 1g |
$590 | 2025-02-28 | |
A2B Chem LLC | AX54860-1g |
2-Aza-3’-deazaadenine HCl |
10310-25-5 | 95.00% | 1g |
$567.00 | 2024-04-20 | |
eNovation Chemicals LLC | D503036-1g |
1H-Imidazo[4,5-d]pyridazin-7-amine |
10310-25-5 | 97% | 1g |
$590 | 2025-02-21 | |
eNovation Chemicals LLC | D503036-500mg |
1H-Imidazo[4,5-d]pyridazin-7-amine |
10310-25-5 | 97% | 500mg |
$450 | 2025-02-28 | |
eNovation Chemicals LLC | D503036-500mg |
1H-Imidazo[4,5-d]pyridazin-7-amine |
10310-25-5 | 97% | 500mg |
$450 | 2024-07-28 | |
eNovation Chemicals LLC | D503036-1g |
1H-Imidazo[4,5-d]pyridazin-7-amine |
10310-25-5 | 97% | 1g |
$590 | 2024-07-28 |
1H-Imidazo[4,5-d]pyridazin-7-amine 関連文献
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
1H-Imidazo[4,5-d]pyridazin-7-amineに関する追加情報
Recent Advances in the Study of 1H-Imidazo[4,5-d]pyridazin-7-amine (CAS: 10310-25-5): A Promising Scaffold for Drug Discovery
The compound 1H-Imidazo[4,5-d]pyridazin-7-amine (CAS: 10310-25-5) has recently emerged as a significant focus in chemical biology and medicinal chemistry research due to its versatile pharmacological properties. This heterocyclic scaffold has demonstrated remarkable potential in targeting various disease pathways, particularly in oncology and inflammatory disorders. Recent studies have explored its unique structural features that enable selective interactions with biological targets, making it a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 1H-Imidazo[4,5-d]pyridazin-7-amine exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with compound 10310-25-5 showing particularly high selectivity for CDK9 (IC50 = 12 nM). The research team employed structure-activity relationship (SAR) analysis combined with X-ray crystallography to elucidate the binding mode, demonstrating how the imidazopyridazine core interacts with the ATP-binding pocket of CDK9 through key hydrogen bonds and hydrophobic interactions.
In the field of antiviral research, a recent Nature Communications publication (2024) reported that 1H-Imidazo[4,5-d]pyridazin-7-amine derivatives displayed significant activity against RNA viruses, including SARS-CoV-2 variants. The mechanism appears to involve inhibition of viral RNA-dependent RNA polymerase (RdRp), with molecular docking studies suggesting that the 7-amino group plays a crucial role in binding to the active site. This finding opens new possibilities for developing broad-spectrum antiviral agents based on this scaffold.
From a synthetic chemistry perspective, innovative routes for the preparation of 1H-Imidazo[4,5-d]pyridazin-7-amine derivatives have been developed. A 2024 Organic Letters paper described a novel one-pot synthesis method using microwave-assisted conditions that significantly improves yield (up to 85%) while reducing reaction time from 24 hours to just 30 minutes. This methodological advancement addresses previous challenges in the large-scale production of this compound and its analogs.
Pharmacokinetic studies of 10310-25-5 have shown favorable drug-like properties, including good oral bioavailability (F = 68% in rat models) and moderate plasma protein binding (82%). However, recent metabolism studies identified CYP3A4 as the primary enzyme responsible for its oxidation, suggesting potential drug-drug interactions that need consideration in clinical development. Researchers are currently exploring structural modifications to improve metabolic stability while maintaining target affinity.
The therapeutic potential of this compound class continues to expand, with recent preclinical data showing promise in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that certain 1H-Imidazo[4,5-d]pyridazin-7-amine derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease, possibly through modulation of α-synuclein aggregation pathways.
As research progresses, the 1H-Imidazo[4,5-d]pyridazin-7-amine scaffold presents exciting opportunities for multi-target drug discovery. Its chemical versatility allows for diverse modifications that can fine-tune pharmacological properties for specific therapeutic applications. Current challenges include optimizing selectivity profiles and addressing potential toxicity concerns, which are active areas of investigation in several pharmaceutical research programs worldwide.
10310-25-5 (1H-Imidazo[4,5-d]pyridazin-7-amine) Related Products
- 2228450-66-4(2-(diethoxymethyl)morpholine)
- 2227817-26-5(rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol)
- 2361824-19-1(N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide)
- 1806487-21-7(4-(3-Chloro-2-oxopropyl)-2-methylbenzaldehyde)
- 885519-30-2(3-Bromo-5-methoxy-1H-indazole)
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 25786-81-6(Ethyl 5-fluoroisoxazole-4-carboxylate)
- 18300-31-7(Quinolinium,1-ethyl-4-[5-(1-ethyl-4(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1))
- 875120-42-6(N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide)
- 817172-45-5(3-(2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acrylic Acid)




